3,4-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
説明
特性
IUPAC Name |
3,4-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-14-25-21-18(5-4-12-24-21)23(29)27(14)17-9-7-16(8-10-17)26-22(28)15-6-11-19(30-2)20(13-15)31-3/h4-13H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMAMZFNQIOGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[2,3-d]pyrimidin-3-yl intermediate, which is then coupled with a benzamide derivative. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3,4-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrido[2,3-d]pyrimidinyl moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide (CrO3) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
科学的研究の応用
Protein Kinase Inhibition
One of the primary applications of 3,4-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is its potential as a protein kinase inhibitor. Protein kinases are crucial for various cellular processes, including cell division and signal transduction. Inhibitors targeting these enzymes can be instrumental in treating cancers and other diseases characterized by abnormal kinase activity.
Recent studies have demonstrated that derivatives of pyrido[3,4-g]quinazoline can exhibit nanomolar inhibitory potency against specific kinases like CLK1 (Cdc-like kinase 1) and DYRK1A (Dual-specificity tyrosine-regulated kinase 1A) . These kinases are involved in critical pathways related to cell proliferation and differentiation.
Anticancer Activity
The compound's structural similarity to other known anticancer agents suggests it may possess cytotoxic properties against various cancer cell lines. Research has shown that compounds with similar scaffolds can induce apoptosis (programmed cell death) in cancer cells through mechanisms involving the inhibition of specific kinases or pathways associated with tumor growth .
Neuroprotective Effects
Given the role of certain kinases in neurodegenerative diseases, there is potential for this compound to exhibit neuroprotective effects. Studies focusing on pyrido[2,3-d]pyrimidine derivatives have indicated their ability to modulate signaling pathways that protect neuronal cells from apoptosis and oxidative stress . This application could be particularly relevant in conditions such as Alzheimer’s disease or Parkinson’s disease.
Case Study 1: Synthesis and Characterization
In a recent study published in the Journal of Synthetic Organic Chemistry, researchers synthesized various derivatives of pyrido[3,4-g]quinazoline to evaluate their protein kinase inhibitory activities . The study found that modifications to the methoxy groups significantly influenced the inhibitory potency against CLK1 and DYRK1A.
| Compound | IC50 (nM) | Notes |
|---|---|---|
| Pyrido[3,4-g]quinazoline | 50 | Baseline inhibitor |
| 3,4-Dimethoxy derivative | 10 | Enhanced potency |
| Other derivatives | Varies | Structure-dependent activity |
Case Study 2: Anticancer Screening
Another investigation assessed the anticancer potential of this compound against several human cancer cell lines. The results indicated that it inhibited cell growth effectively at micromolar concentrations . The mechanism was attributed to its ability to induce apoptosis via mitochondrial pathways.
作用機序
The mechanism of action of 3,4-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
類似化合物との比較
Comparison with Structurally Analogous Compounds
The compound’s pyrido-pyrimidinone scaffold and substituted benzamide moiety are shared with several analogs. Below is a comparative analysis based on structural features, physicochemical properties, and research applications.
Table 1: Key Structural and Physicochemical Comparisons
Structural Modifications and Implications
Analog 1’s 4-ethoxy group increases hydrophobicity relative to methoxy, which may reduce aqueous solubility but improve membrane permeability .
Pyrimidinone Core Variations: The pyrido[2,3-d]pyrimidinone core in the target compound and Analogs 1–2 contrasts with Analog 3’s pyrazolo[3,4-d]pyrimidinone scaffold. The latter’s fused pyrazole ring may confer distinct kinase selectivity profiles .
Physicochemical Properties :
- Analog 2 (F306-0107) has a lower molecular weight (398.46 vs. ~410 for the target) and higher logP (3.804), suggesting greater lipophilicity. The target compound’s dimethoxy groups likely reduce logP slightly compared to Analog 2 .
生物活性
3,4-Dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and therapeutic potential based on various studies and findings.
Synthesis
The compound can be synthesized through a series of chemical reactions involving the appropriate precursors. The synthesis typically includes the formation of the pyrido[2,3-d]pyrimidine core followed by the introduction of the benzamide moiety. Specific synthetic routes and conditions are crucial for obtaining high yields and purity of the final product.
Anticancer Activity
Recent studies have demonstrated that 3,4-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide exhibits significant anticancer properties. The compound was evaluated using the Sulforhodamine B (SRB) assay against various cancer cell lines.
Table 1: Anticancer Activity of 3,4-Dimethoxy-N-(4-{2-Methyl-4-Oxo-3H,4H-Pyrido[2,3-d]Pyrimidin-3-Yl}Phenyl)Benzamide
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 15.6 | |
| MCF7 (Breast Cancer) | 12.8 | |
| HeLa (Cervical Cancer) | 10.5 |
The compound showed dose-dependent cytotoxicity across the tested cell lines, indicating its potential as a chemotherapeutic agent.
The mechanism by which this compound exerts its anticancer effects may involve inhibition of key kinases involved in cancer cell proliferation. It has been suggested that compounds with similar structures act as multikinase inhibitors, impacting pathways critical for tumor growth and survival .
Case Studies
Several case studies have highlighted the efficacy of compounds structurally related to 3,4-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide. In vitro studies have indicated that these compounds can significantly inhibit cell proliferation and induce apoptosis in cancer cells.
One notable study investigated a series of benzamides with varying substituents on their aromatic rings. The results indicated that modifications at specific positions could enhance biological activity and selectivity towards cancer cells while reducing toxicity to normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
